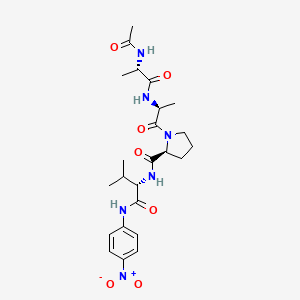

Ac-Ala-Ala-Pro-Val-pNA

Description

Historical Context of Chromogenic Peptide Substrate Development for Proteases

The use of chromogenic peptide substrates in protease research began to gain traction in the early 1970s. nih.gov Before their introduction, measuring protease activity was often a cumbersome and indirect process. The innovation lay in attaching a chromophore—a molecule that produces a colored compound upon cleavage—to a short peptide sequence recognized by a specific protease. d-nb.infoslideshare.net This allowed for a direct and continuous spectrophotometric measurement of enzyme activity. nih.gov

The development of these substrates was driven by two main approaches: mimicking the natural substrate of the target protease and screening large libraries of synthetic peptides to find optimal sequences. karger.comsigmaaldrich.com Early work focused on enzymes involved in the blood coagulation cascade, such as thrombin and factor Xa. nih.govru.nl This success paved the way for the creation of substrates for other protease families, including those involved in the fibrinolytic, kallikrein, and complement systems. nih.gov The synthesis of these peptide-pNA conjugates was initially challenging due to the low nucleophilicity of the p-nitroaniline's amino group. d-nb.inforu.nlresearchgate.net However, advancements in synthetic chemistry have made these valuable research tools more readily accessible. d-nb.info

Fundamental Role of Ac-Ala-Ala-Pro-Val-pNA as a Synthetic Peptide Substrate

This compound serves as a crucial tool for studying the kinetics and specificity of proteases, particularly human neutrophil elastase (HNE). nih.govevitachem.com HNE is a powerful serine protease stored in the azurophilic granules of neutrophils. nih.govd-nb.info It plays a key role in the immune response by degrading proteins of invading pathogens. d-nb.info However, if its activity is not properly regulated, it can also damage host tissues, contributing to inflammatory diseases such as pulmonary emphysema, cystic fibrosis, and rheumatoid arthritis. nih.govacs.org

The use of this compound allows researchers to quantify HNE activity in a variety of settings. nih.gov This is essential for understanding the role of HNE in disease and for the development of therapeutic inhibitors. d-nb.infoacs.org The substrate is widely used in in vitro assays to screen for potential drug candidates that can modulate HNE activity. chemimpex.comtandfonline.com Furthermore, its specificity for elastase allows for the differentiation of its activity from other proteases that may be present in a biological sample. cosmobio.co.jp

Table 1: Applications of this compound in Research

| Application | Description |

|---|---|

| Enzyme Kinetics | Used to determine key kinetic parameters of proteases, such as Km and kcat, providing insights into enzyme efficiency and substrate affinity. evitachem.comsmolecule.com |

| Inhibitor Screening | Serves as a substrate in high-throughput screening assays to identify and characterize potential inhibitors of human neutrophil elastase. d-nb.infochemimpex.com |

| Disease Research | Employed to measure elastase activity in biological samples to understand its role in the pathophysiology of various inflammatory diseases. nih.govacs.org |

| Diagnostic Development | The principles behind its use contribute to the development of diagnostic assays for conditions associated with abnormal protease activity. nih.gov |

Structural Features of this compound Conferring Research Utility

The utility of this compound as a research tool is a direct result of its specific molecular structure. Each component of the molecule has been carefully chosen to optimize its function as a protease substrate.

The "Ac" in this compound stands for an acetyl group (CH₃CO-). This group is attached to the N-terminus of the peptide chain. creative-proteomics.comwikipedia.org N-terminal acetylation is a common post-translational modification in proteins and serves several important functions. creative-proteomics.comwikipedia.org In the context of synthetic peptide substrates, the primary role of the acetyl group is to protect the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. smolecule.com By blocking the N-terminus, the acetyl group ensures that the substrate is specifically cleaved by the target endopeptidase at the intended site within the peptide sequence. smolecule.com This modification also neutralizes the positive charge of the terminal amino group at physiological pH, which can influence the substrate's interaction with the enzyme. creative-proteomics.com

The tetrapeptide sequence -Ala-Ala-Pro-Val- is the core of the substrate's specificity. This particular sequence is recognized and preferentially cleaved by human neutrophil elastase. nih.gov The enzyme's active site has subsites (S1, S2, S3, S4, etc.) that accommodate the amino acid residues of the substrate (P1, P2, P3, P4, etc.). The Ala-Ala-Pro-Val sequence is an optimal fit for the subsites of HNE, with the cleavage occurring at the peptide bond following the valine (Val) residue. cosmobio.co.jpnih.gov The proline (Pro) residue is thought to induce a specific conformation in the peptide that facilitates optimal binding to the enzyme's active site. smolecule.com While this sequence is highly specific for elastase, it's important to note that some other proteases, like chymotrypsin (B1334515), may also exhibit a low level of activity towards it. smolecule.com

Table 2: Specificity of the Ala-Ala-Pro-Val Sequence for Human Neutrophil Elastase

| Amino Acid Residue | Position | Significance |

|---|---|---|

| Alanine (Ala) | P4 | Interacts with the S4 subsite of the enzyme. |

| Alanine (Ala) | P3 | Interacts with the S3 subsite of the enzyme. |

| Proline (Pro) | P2 | Induces a specific bend in the peptide backbone, facilitating optimal binding to the enzyme's active site. smolecule.com |

| Valine (Val) | P1 | The side chain of this residue fits into the S1 pocket of human neutrophil elastase, which is the primary determinant of specificity. cosmobio.co.jp |

The p-nitroanilide (pNA) group attached to the C-terminus of the valine residue is the key to the chromogenic nature of the substrate. d-nb.info When the peptide is intact, the pNA group is colorless. However, upon cleavage of the peptide bond between valine and pNA by the protease, free p-nitroaniline is released. nih.govmedchemexpress.com In solution, p-nitroaniline has a distinct yellow color that can be quantified by measuring its absorbance at a specific wavelength, typically around 405-410 nm. rsc.orgmedchemexpress.com The rate of color development is directly proportional to the rate of substrate cleavage, which in turn reflects the activity of the protease. d-nb.info This provides a simple, continuous, and sensitive method for monitoring the enzymatic reaction in real-time. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O7/c1-13(2)20(23(34)27-17-8-10-18(11-9-17)30(36)37)28-22(33)19-7-6-12-29(19)24(35)15(4)26-21(32)14(3)25-16(5)31/h8-11,13-15,19-20H,6-7,12H2,1-5H3,(H,25,31)(H,26,32)(H,27,34)(H,28,33)/t14-,15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFLGZCJBUOOIP-SLUIBLPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for Utilizing Ac Ala Ala Pro Val Pna in Enzymatic Assays

Spectrophotometric Assays for Protease Activity Measurement

Spectrophotometric assays are a cornerstone for measuring protease activity, and chromogenic substrates like Ac-Ala-Ala-Pro-Val-pNA are central to this methodology. These assays are widely used to determine enzyme kinetics and to screen for potential inhibitors, which is vital in drug development. chemimpex.com

The fundamental principle of using this compound in enzymatic assays lies in the enzymatic cleavage of the peptide bond between the valine residue and the p-nitroanilide group. When a specific protease, such as neutrophil elastase, hydrolyzes this bond, it liberates the p-nitroaniline (pNA) moiety. evitachem.com While the intact substrate is colorless, the released pNA has a distinct yellow color and strongly absorbs light at a specific wavelength, typically around 405-410 nm. acs.org

This change in absorbance is directly proportional to the amount of pNA released, which in turn corresponds to the activity of the enzyme. By monitoring the increase in absorbance over time using a spectrophotometer, researchers can quantify the rate of the enzymatic reaction. acs.orgsmolecule.com The concentration of the liberated pNA can be calculated using the Beer-Lambert law, with the molar extinction coefficient of pNA being a key parameter in this calculation. ashpublications.org

To ensure accurate and reproducible results, optimizing the reaction conditions for the enzymatic hydrolysis of this compound is critical. Key parameters that influence the rate of this reaction include pH, temperature, and substrate concentration. smolecule.commdpi.comnih.gov

The pH of the reaction buffer significantly impacts enzyme activity. Each enzyme has an optimal pH range at which it exhibits maximum catalytic efficiency. For instance, a prolyl aminopeptidase (B13392206) from Talaromyces emersonii showed its highest activity between pH 7 and pH 8, with the optimum at pH 7.4. nih.gov Deviations from the optimal pH can lead to a decrease in activity, as the ionization state of amino acid residues in the enzyme's active site and the substrate itself can change, affecting their interaction. acs.orglibretexts.org Determining the optimal pH for a given enzyme with this compound involves performing the assay across a range of pH values and identifying the pH at which the hydrolysis rate is maximal. nih.govnih.gov

Table 1: Effect of pH on the Activity of a Fungal Prolyl Aminopeptidase

| pH | Relative Activity (%) |

|---|---|

| 3.8 - 6.4 | Progressively increasing |

| 6.6 - 7.8 | Near optimal, peaking at 7.4 |

| 8.0 - 9.2 | Decreasing |

| 9.2 - 10.4 | Significantly lower |

Data derived from a study on Talaromyces emersonii prolyl aminopeptidase, which used various buffer systems to determine the optimal pH for its activity. nih.gov

Temperature is another critical factor influencing the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate, up to an optimal temperature. libretexts.orgharvard.edu For example, the optimal temperature for the activity of a prolyl aminopeptidase from Talaromyces emersonii was found to be 50°C. nih.gov Beyond this point, the enzyme's structure begins to denature, causing a rapid loss of activity. libretexts.orgresearchgate.net The effect of temperature on the hydrolysis of this compound can be determined by conducting the assay at various temperatures to find the optimum for the specific enzyme being studied. nih.govnih.gov

Table 2: Temperature Profile of a Fungal Prolyl Aminopeptidase

| Temperature (°C) | Relative Activity (%) |

|---|---|

| 20 - 40 | Increasing |

| 50 | 100 |

| 60 | 50 |

| >60 | Rapidly decreasing |

This table illustrates the typical relationship between temperature and enzyme activity, with data based on the characterization of Talaromyces emersonii prolyl aminopeptidase. nih.gov

The concentration of the substrate, this compound, also affects the reaction rate, following Michaelis-Menten kinetics. nih.gov At low substrate concentrations, the reaction rate is proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum (Vmax). nih.gov To determine the Michaelis constant (Km), which represents the substrate concentration at half of Vmax, and Vmax itself, assays are performed with varying concentrations of this compound. oaepublish.comresearchgate.net This allows for the calculation of the enzyme's catalytic efficiency (kcat/Km). For human neutrophil elastase, a common enzyme assayed with this substrate, related substrates have shown Km values in the millimolar range. oaepublish.com

Table 3: Kinetic Parameters for Human Neutrophil Elastase with a Similar Substrate

| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| MeO-Suc-Ala-Ala-Pro-Val-pNA | 0.14 | 17 | 12 x 104 |

These values, from a study on a closely related chromogenic substrate, provide an indication of the kinetic parameters that would be determined for this compound. oaepublish.com

The acquisition of kinetic data for the hydrolysis of this compound is typically performed using a microplate reader or a spectrophotometer capable of kinetic measurements. nih.govnih.gov This allows for the continuous monitoring of the absorbance at 405 nm in real-time. acs.org

The process generally involves preparing a reaction mixture in a 96-well plate or a cuvette, containing the buffer at the optimal pH, the enzyme, and other necessary components. nih.gov The reaction is initiated by the addition of the this compound substrate. glpbio.com The absorbance is then measured at regular intervals over a specific period. nih.gov The resulting data, a plot of absorbance versus time, provides the initial reaction velocity (V₀), which is the slope of the linear portion of the curve. This initial velocity is crucial for calculating kinetic parameters like Km and Vmax. tandfonline.com

Optimization of Reaction Conditions for this compound Hydrolysis

Quantitative Determination of Enzyme Kinetic Parameters

The study of enzyme kinetics provides valuable insights into the catalytic mechanism and efficiency of an enzyme. This compound is frequently employed to determine key kinetic parameters.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value generally indicates a higher affinity of the enzyme for the substrate. To determine K_m for an enzyme using this compound, initial reaction velocities are measured at various substrate concentrations while keeping the enzyme concentration constant.

The data is then typically plotted as initial velocity (V₀) versus substrate concentration ([S]), which often yields a hyperbolic curve. The K_m can be determined by fitting this data to the Michaelis-Menten equation:

V₀ = (V_max * [S]) / (K_m + [S])

Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), can be used to determine K_m from the x-intercept (-1/K_m). skemman.is For instance, in a study on human neutrophil elastase (HNE), the K_m for the substrate MeO-Suc-Ala-Ala-Pro-Val-pNA was determined to be 0.14 mM. oaepublish.com Another study on a chymotrypsin-like proteinase from Tenebrio molitor larvae reported a K_m value of 0.5 mM for Suc-Ala-Ala-Pro-Leu-pNA. usda.gov

Table 1: Example Data for K_m Determination

| Substrate Concentration ([S]) (mM) | Initial Velocity (V₀) (µM/min) |

|---|---|

| 0.05 | 10.5 |

| 0.10 | 18.2 |

| 0.20 | 28.6 |

| 0.40 | 40.0 |

| 0.80 | 50.0 |

The catalytic rate constant, k_cat (also known as the turnover number), represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's maximal catalytic speed. The k_cat is calculated from the maximal reaction velocity (V_max) and the total enzyme concentration ([E]_t) using the following equation:

k_cat = V_max / [E]_t

For example, the k_cat for human neutrophil elastase with MeO-Suc-Ala-Ala-Pro-Val-pNA as the substrate was found to be 17 s⁻¹. oaepublish.com In a different study, the k_cat for a chymotrypsin-like proteinase with Suc-Ala-Ala-Pro-Phe-pNA was determined to be 36.5 s⁻¹. usda.gov

The ratio k_cat/K_m is referred to as the catalytic efficiency or specificity constant. nih.gov It provides a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations and is a useful parameter for comparing the effectiveness of different substrates or enzymes. nih.gov A higher k_cat/K_m value signifies a more efficient enzyme. For human neutrophil elastase acting on MeO-Suc-Ala-Ala-Pro-Val-pNA, the catalytic efficiency was reported as 12 x 10⁴ M⁻¹s⁻¹. oaepublish.com Another example shows the catalytic efficiency of a chymotrypsin-like proteinase with Suc-Ala-Ala-Pro-Phe-pNA to be 23,040 s⁻¹ M⁻¹. usda.gov

Table 2: Kinetic Parameters for Various Enzymes with this compound and Similar Substrates

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-pNA | 0.14 | 17 | 120,000 |

| Tenebrio molitor Chymotrypsin-like Proteinase | Suc-Ala-Ala-Pro-Phe-pNA | - | 36.5 | 23,040 |

Standardization and Validation Protocols for this compound Assays

To ensure the accuracy and reliability of enzymatic assays using this compound, proper standardization and validation are essential.

A calibration curve for p-nitroaniline (pNA) is crucial for converting the measured absorbance values into the concentration of the product formed. This is achieved by preparing a series of standard solutions of known pNA concentrations and measuring their absorbance at the characteristic wavelength (typically 405 or 410 nm). merckmillipore.comassaygenie.comassaygenie.com A plot of absorbance versus pNA concentration should yield a linear relationship, described by the Beer-Lambert law. This standard curve allows for the accurate quantification of the pNA released during the enzymatic reaction. merckmillipore.comsigmaaldrich.com While a standard curve is a common practice, if the molar extinction coefficient of pNA under the specific assay conditions is known, the concentration can be calculated directly from the absorbance without a standard curve. researchgate.net

Table 3: Example Data for p-nitroaniline Calibration Curve

| p-nitroaniline Concentration (µM) | Absorbance at 405 nm |

|---|---|

| 0 | 0.000 |

| 10 | 0.095 |

| 25 | 0.238 |

| 50 | 0.475 |

| 100 | 0.950 |

| 150 | 1.425 |

The reproducibility and precision of an assay are measures of its reliability. Reproducibility refers to the ability to obtain similar results when the assay is repeated over time, while precision reflects the closeness of repeated measurements within the same run. These parameters are typically assessed by performing multiple replicates of the assay under identical conditions and calculating statistical measures such as the mean, standard deviation (SD), and coefficient of variation (CV). A low CV indicates high precision. For instance, in the development of an assay for trypsin-like activity, the between-run variation was assessed by measuring samples with high, intermediate, and low activity in three separate runs to ensure the repeatability of the results. uantwerpen.be

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-nitroaniline |

| MeO-Suc-Ala-Ala-Pro-Val-pNA |

| Suc-Ala-Ala-Pro-Leu-pNA |

Control Strategies for Enzyme Inhibition and Activation Studies

In the design of enzymatic assays utilizing the chromogenic substrate this compound, particularly for proteases like human neutrophil elastase (HNE), the implementation of rigorous control strategies is fundamental to ensure the validity, reliability, and specificity of the experimental results. These controls are essential for accurately interpreting data from both enzyme inhibition and activation studies. The strategies can be broadly categorized into the use of negative controls, positive controls, and specificity controls.

Negative Controls

Negative controls are crucial for establishing a baseline and accounting for non-enzymatic hydrolysis of the substrate or interfering signals from assay components.

Buffer/Solvent Control : Assays are typically run with all reaction components except the enzyme. This control, often containing the solvent used to dissolve test compounds (e.g., Dimethyl Sulfoxide, DMSO), helps to identify any background signal or inhibition/activation caused by the solvent itself. researchgate.net

Heat-Inactivated Enzyme : A common and effective negative control involves pre-incubating the enzyme at a high temperature (e.g., 95°C for 15 minutes) to denature it and abolish its catalytic activity. mdpi.com This sample is then run through the standard assay protocol. Any residual activity detected would indicate a non-enzymatic source of substrate cleavage, while its absence confirms that the measured activity in test samples is enzyme-dependent. mdpi.com

No-Substrate Control : Running the assay with the enzyme and test compound but without the this compound substrate helps to identify any intrinsic fluorescence or absorbance of the test compounds that might interfere with the p-nitroaniline (pNA) signal detection.

Positive Controls for Inhibition

Positive controls for inhibition involve using known, well-characterized inhibitors of the target enzyme. These are indispensable for validating the assay's ability to detect inhibition and for comparing the potency of novel inhibitory compounds. The selection of a positive control often depends on the specific enzyme being studied, such as HNE.

Reference Inhibitors : Several potent and specific elastase inhibitors are commonly used as positive controls in assays with this compound or structurally similar substrates. nih.gov Their inclusion confirms that the enzyme is active and susceptible to inhibition under the specific assay conditions. For instance, Sivelestat is often employed as a positive control inhibitor in HNE assays. nih.gov

Specificity Confirmation : Specific inhibitors can be used to confirm that the observed activity is attributable to the target enzyme. For example, N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a potent and largely specific inhibitor of HNE, is frequently used to demonstrate that the hydrolysis of the substrate is indeed due to elastase activity. nih.gov In studies involving complex biological samples like sputum, pre-incubation with MeOSuc-AAPV-CMK can effectively abolish elastase activity, thereby confirming its role in the observed proteolytic events. nih.gov Similarly, MeOSuc-Ala-Ala-Pro-Val-CH2Cl has been used as a competing inhibitor to almost completely abrogate the binding of probes to neutrophil elastase, confirming target engagement. pnas.orgpnas.org

The table below details several reference inhibitors used as positive controls in HNE assays, highlighting their potency.

| Reference Inhibitor | Target Enzyme | Reported Potency | Inhibitor Type/Mechanism | Source |

|---|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) Derivative (1a) | Human Neutrophil Elastase (HNE) | Ki = 0.025 nM | Competitive, Reversible; Covalent binding to Ser-195 | acs.org |

| GW311616A | Human Leukocyte Elastase | IC50 = 90 nM | Not specified | researchgate.net |

| MeOSuc-AAPV-CMK | Human Neutrophil Elastase (HNE) | Potent Inhibitor | Irreversible; Chloromethyl ketone | nih.govnih.gov |

| Sivelestat | Human Neutrophil Elastase (HNE) | Positive Control | Competitive Inhibitor | nih.gov |

Controls for Activation Studies

While this compound is predominantly used to screen for inhibitors of enzymes like elastase, control strategies for activation studies follow a similar logic. A known activator of the target enzyme would serve as a positive control to validate the assay's responsiveness. The negative controls remain the same, ensuring that any observed increase in signal is due to a genuine enhancement of enzyme activity and not an artifact. In the absence of well-known activators for enzymes like HNE, which is typically regulated by inhibition, this aspect is less commonly applied. However, the principles remain critical for enzymes where activation is a key regulatory mechanism.

Applications of Ac Ala Ala Pro Val Pna in Protease Biology and Enzymology

Elucidation of Protease Subsite Specificity

The interaction between a protease and its substrate is highly specific, governed by a series of binding pockets on the enzyme known as subsites (S), which accommodate the corresponding amino acid residues on the substrate (P). The peptide Ac-Ala-Ala-Pro-Val-pNA serves as a valuable probe for exploring these interactions.

Mapping P1 Subsite Preferences of Serine Proteases

The P1 residue of a substrate, the amino acid immediately preceding the cleavage site, is a primary determinant of protease specificity as it fits into the S1 subsite of the enzyme. In this compound, the P1 residue is Valine. This makes it a suitable substrate for proteases with an S1 pocket that accommodates hydrophobic residues, such as human neutrophil elastase. pnas.org

Researchers can systematically map the preferences of a protease's S1 subsite by synthesizing a series of similar peptide substrates where the P1 Valine is replaced by other amino acids. tandfonline.com For example, comparing the rate of cleavage of this compound with a substrate containing a different hydrophobic residue like Phenylalanine or a smaller one like Alanine reveals detailed information about the size, shape, and chemical environment of the S1 binding pocket. tandfonline.com This approach has been instrumental in characterizing the specificity of numerous proteases, including those from the chymotrypsin (B1334515) and subtilisin families. pnas.orgtandfonline.com For instance, studies on aqualysin I showed that the enzyme's preference at the P1 site (and thus the characteristics of the S1 subsite) was dependent on the amino acids present in the P2 and P3 positions. tandfonline.com

Investigating the Contributions of P2, P3, and P4 Residues to Substrate Recognition

While the P1-S1 interaction is crucial, the residues further from the cleavage site (P2, P3, and P4) also play a significant role in how a substrate is recognized and how tightly it binds to the enzyme. asm.orgresearchgate.net The sequence Ac-Ala-Ala-Pro -Val-pNA (P4-P3-P2) is not merely a structural scaffold but actively participates in interactions with the enzyme's extended binding site. researchgate.net The Proline residue at the P2 position is particularly important as it can induce a specific turn in the peptide's shape, a feature often recognized by proteases. smolecule.com

The importance of these extended subsites (S2, S3, S4) can be systematically investigated by creating variants of the this compound substrate with substitutions at the P2, P3, or P4 positions. semanticscholar.org By measuring the kinetic parameters for the cleavage of these variants, scientists can determine the contribution of each residue to binding affinity (Kₘ) and catalytic efficiency (kcat/Kₘ). researchgate.net Such studies have revealed that for many proteases, residues from P1 to P4 are all critical for efficient recognition and cleavage. asm.orgresearchgate.net

Comparative Analysis with Structurally Related Peptide Substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA, MeOSuc-Ala-Ala-Pro-Val-pNA)

Comparing the enzymatic hydrolysis of this compound with structurally related substrates offers deeper insights into protease specificity. Two such related substrates are Suc-Ala-Ala-Pro-Phe-pNA and MeOSuc-Ala-Ala-Pro-Val-pNA.

Suc-Ala-Ala-Pro-Phe-pNA differs in the P1 residue (Phenylalanine instead of Valine) and the N-terminal blocking group (Succinyl instead of Acetyl). Phenylalanine is a classic P1 residue for chymotrypsin. researchgate.net Comparing the cleavage rates of this substrate with this compound by different proteases can highlight subtle differences in their S1 pocket preferences. researchgate.netresearchgate.net For example, cathepsin G can recognize both large hydrophobic residues like Phe and basic residues like Lys at the P1 position. oaepublish.com

MeOSuc-Ala-Ala-Pro-Val-pNA is a highly sensitive and soluble chromogenic substrate for human neutrophil elastase. rsc.orgechelon-inc.comnih.gov It differs from this compound by having a methoxysuccinyl group instead of an acetyl group at the N-terminus. This modification can influence solubility and interactions with the enzyme beyond the immediate active site. chemimpex.com It is frequently used in routine assays to quantify neutrophil elastase activity. nih.govnih.gov

The table below presents kinetic data for the hydrolysis of these related substrates by Human Neutrophil Elastase (HNE), illustrating how changes in the peptide sequence affect enzyme-substrate interactions.

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | 0.14 | 17 | 120,000 |

| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 0.89 | 2.5 | 2,800 |

| Suc-Ala-Ala-Pro-Lys-pNA | Cathepsin G | 2.75 | - | 1,483 |

| Data sourced from multiple studies. oaepublish.comnih.gov Note: Direct comparison is illustrative as experimental conditions may vary between studies. |

Characterization of Protease-Inhibitor Interactions

This compound is an essential reagent for the discovery and characterization of protease inhibitors. An inhibitor's effectiveness is measured by its ability to reduce the rate of pNA release from the substrate.

Screening for Novel Protease Inhibitors

The substrate is extensively used in high-throughput screening (HTS) campaigns to identify new molecules that can inhibit specific proteases. researchgate.net These assays are designed to be simple, robust, and automatable. In a typical HTS experiment, a large library of chemical compounds is tested. Each compound is mixed with the target protease and the this compound substrate. nih.gov A compound that causes a significant decrease in the rate of yellow color formation is flagged as a potential "hit" or inhibitor. These hits are then selected for more detailed follow-up studies to confirm their activity and determine their mechanism of action.

Differentiating Competitive, Non-competitive, and Uncompetitive Inhibition Mechanisms

Once an inhibitor is identified, it is crucial to understand how it inhibits the enzyme. This compound is used in kinetic experiments to differentiate between the primary modes of reversible inhibition. This is done by measuring reaction rates at various substrate and inhibitor concentrations. nih.gov

Competitive Inhibition : The inhibitor resembles the substrate and binds directly to the enzyme's active site, blocking the substrate from binding. knyamed.comkhanacademy.org In this scenario, the inhibition can be overcome by adding more substrate. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the substrate but does not change the maximum reaction velocity (Vmax). khanacademy.orgyoutube.com

Non-competitive Inhibition : The inhibitor binds to a different site on the enzyme (an allosteric site), not the active site. youtube.comnumberanalytics.com This binding changes the enzyme's shape, reducing its efficiency. The inhibitor's effect cannot be overcome by adding more substrate. knyamed.com A non-competitive inhibitor decreases the Vmax but does not affect the Kₘ. khanacademy.orgnumberanalytics.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.org This type of inhibition is most effective at high substrate concentrations. An uncompetitive inhibitor decreases both the Vmax and the apparent Kₘ. khanacademy.org

By analyzing how the kinetic parameters (Kₘ and Vmax) change in the presence of the inhibitor, often through graphical methods like the Lineweaver-Burk plot, researchers can precisely determine the inhibition mechanism. nih.govknyamed.com This information is vital for drug development, as the mechanism of action can significantly impact a drug's efficacy and potential side effects.

| Inhibition Type | Effect on Kₘ | Effect on Vmax | Inhibitor Binding Site |

| Competitive | Increases | Unchanged | Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex |

| This table summarizes the classic effects of different types of reversible inhibitors on enzyme kinetics. knyamed.comkhanacademy.orgnumberanalytics.com |

Quantification of Inhibitor Potency (IC50 and K_i values)

A primary application of this compound and its analogs is in the determination of inhibitor potency against elastase and related serine proteases. By measuring the rate of pNA release in the presence of varying concentrations of an inhibitor, researchers can precisely calculate key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). nih.gov

These assays are fundamental in drug discovery and development for screening and characterizing new therapeutic agents. For instance, the inhibitory activities of novel, orally active nonpeptidic inhibitors of human neutrophil elastase (HNE) were quantified using MeO-Suc-Ala-Ala-Pro-Val-pNA as the substrate. acs.org This led to the identification of highly potent compounds, including a 1,3,4-oxadiazole (B1194373) derivative with a Ki value of just 0.025 nM. acs.org Similarly, this substrate was employed to assess the potency of an activity-based probe for HNE, yielding a Ki of 6.85 nM and an IC50 of 18.9 nM. oaepublish.com

The substrate is also crucial for studying endogenous proteinase inhibitors. The Ki of the recombinant C-terminal domain of Secretory Leukocyte Protease Inhibitor (1/2SLPI) was determined to be 0.65 nM against HNE and 680 nM against porcine pancreatic elastase using this method. iucr.org Further studies have used this substrate to quantify the inhibitory potential of peptides isolated from natural sources, such as the Kunitz-type serine protease inhibitor AvKTI from the spider Araneus ventricosus, which was found to inhibit HNE with an IC50 of 446.93 nM and a Ki of 169.07 nM. oaepublish.com

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | Human Neutrophil Elastase (HNE) | - | 0.025 | acs.org |

| Sulfonyloxyphthalimide-based Probe | Human Neutrophil Elastase (HNE) | 18.9 | 6.85 | oaepublish.com |

| AvKTI (from Araneus ventricosus) | Human Neutrophil Elastase (HNE) | 446.93 | 169.07 | oaepublish.com |

| 1/2SLPI | Human Neutrophil Elastase (HNE) | - | 0.65 | iucr.org |

| 1/2SLPI | Porcine Pancreatic Elastase (PPE) | - | 680 | iucr.org |

Research on Specific Protease Families and Their Biological Roles

Human Neutrophil Elastase (HNE) Studies

This compound and its methoxysuccinyl derivative are widely recognized as specific and highly sensitive substrates for Human Neutrophil Elastase (HNE), also known as human leukocyte elastase (HLE). sigmaaldrich.combiosynth.com HNE is a powerful serine protease released by neutrophils during inflammation, capable of degrading a wide array of extracellular matrix proteins. acs.org The substrate MeO-Suc-Ala-Ala-Pro-Val-pNA is frequently used for routine HNE activity assays, with established kinetic constants of KM = 0.14 mM, kcat = 17 s⁻¹, and a kcat/KM of 1.2 x 10⁵ M⁻¹s⁻¹. oaepublish.com

This substrate has been instrumental in research on inflammatory diseases where HNE is implicated, such as emphysema. acs.org It has been used to characterize the inhibition of HNE by endogenous inhibitors like proteinase inhibitor 9 (PI9) and to study how this inhibition is modulated. core.ac.uk For example, research has shown that DNA present in bronchial secretions can delay the inhibition of HLE by the body's primary defense, α1-proteinase inhibitor, a finding elucidated through assays with MeO-Suc-Ala-Ala-Pro-Val-pNA. atsjournals.org It is also a standard tool for assessing the potential of natural and synthetic compounds, like caffeic acid esters, as HNE inhibitors. ingentaconnect.com

Pancreatic Elastase Investigations

While highly specific for neutrophil elastase, this compound and its derivatives are also valuable for studying pancreatic elastases, particularly porcine pancreatic elastase (PPE), which is often used as a model enzyme. iucr.orguni-muenchen.de Although the affinity can be lower compared to HNE, the substrate is readily cleaved by PPE, allowing for kinetic analysis and inhibitor screening. iucr.org

For instance, MeO-Suc-Ala-Ala-Pro-Val-pNA was the substrate of choice in a study investigating the inhibition of PPE by the Secretory Leukocyte Protease Inhibitor (SLPI), which yielded a Ki of 680 nM. iucr.org In other research focusing on the role of pancreatic elastase in the islet microenvironment and its potential link to type 2 diabetes, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide was used to measure the activity of both porcine and human pancreatic elastase. nih.gov These studies underscore the substrate's utility in exploring the broader family of elastolytic enzymes beyond neutrophils.

Examination of Other Serine Proteases with Overlapping Specificities

The substrate specificity of proteases is not always absolute, and this compound has been used to probe the activity of other serine proteases that have specificities overlapping with HNE. A key example is Proteinase 3 (PR3), another protease found in neutrophil granules that shares structural similarities with HNE. oaepublish.compubcompare.aiatsjournals.org The substrate N-methoxysuccinyl-Ala-Ala-Pro-Val-pNA has been used in assays for PR3, highlighting the need to consider potential cross-reactivity when interpreting results in complex biological samples where both enzymes may be present. pubcompare.aiatsjournals.org This cross-reactivity is an important consideration in the design of specific inhibitors and diagnostic probes, where selectivity against PR3 is a critical parameter for HNE-targeted compounds. oaepublish.com

Studies on Microbial and Eukaryotic Proteases

The utility of this compound extends to the study of proteases from diverse organisms. It can be used as a screening tool to identify elastase-like activity in microbial sources. frontiersin.org Research on fibrinolytic enzymes from the earthworm Lumbricus rubellus identified a serine protease, designated F-II, that was capable of digesting MeO-Suc-Ala-Ala-Pro-Val-pNA, indicating it possessed elastase-like substrate specificity. tandfonline.com This contrasted with another protease from the same organism, F-III-2, which did not cleave the substrate, demonstrating the substrate's ability to differentiate between enzymes with distinct specificities even within the same organism. tandfonline.com In studies of thermophilic bacteria, related peptide-pNA substrates have been synthesized to map the substrate specificity of enzymes like Aqualysin I from Thermus aquaticus, providing insight into the structural basis of their function. tandfonline.com

Mechanistic Insights into Protease Catalysis

Beyond its role in quantifying enzyme activity, this compound serves as a sophisticated probe for elucidating the fundamental mechanisms of protease catalysis. The serine protease catalytic mechanism involves a two-step process: acylation, where an acyl-enzyme intermediate is formed, followed by deacylation, which releases the cleaved peptide and regenerates the free enzyme. researchgate.net

Studies using a series of peptide substrates of varying lengths have revealed that the length and sequence of the peptide chain dramatically influence the rate of catalysis. Research on chymotrypsin using substrates analogous to this compound demonstrated that extending the peptide chain primarily accelerates the acylation step (k2), while having little effect on the deacylation step (k3). researchgate.net This phenomenon is attributed to interactions between the extended substrate and enzyme subsites away from the primary cleavage site. These interactions are thought to induce a conformational change in the enzyme or distort the substrate, a mechanism referred to as "catalysis by distortion," which more efficiently aligns the scissile peptide bond for nucleophilic attack by the catalytic serine. researchgate.net The ability to easily monitor the cleavage of the p-nitroanilide group allows for precise measurement of the kinetic parameters (kcat and Km) that underpin these mechanistic discoveries. researchgate.netnih.gov

Analysis of Acyl-Enzyme Intermediate Formation and Hydrolysis

The catalytic mechanism of serine proteases like elastase is a two-step process that involves the formation and subsequent breakdown of a covalent acyl-enzyme intermediate. pnas.orgpnas.org this compound is instrumental in dissecting this mechanism.

The reaction sequence is as follows: E + S ⇌ ES → E-Ac + P₁ → E + P₂

Where:

E is the free enzyme (elastase).

S is the substrate (this compound).

ES is the non-covalent Michaelis complex.

E-Ac is the covalent acyl-enzyme intermediate (Ac-Ala-Ala-Pro-Val bound to the catalytic Serine-195).

P₁ is the first product released (p-nitroaniline).

P₂ is the second product released (the Ac-Ala-Ala-Pro-Val peptide).

The first chemical step, acylation (governed by rate constant k₂), involves a nucleophilic attack by the active site serine on the carbonyl carbon of the substrate's valine residue. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the Val-pNA bond and releasing the first product, p-nitroaniline (P₁). pnas.orgru.nl The enzyme is now transiently acylated. The second step, deacylation (governed by rate constant k₃), occurs when a water molecule, activated by the catalytic histidine, attacks the acyl-enzyme, leading to the hydrolysis of the ester bond and release of the peptide portion (P₂), regenerating the free enzyme. pnas.org

| Kinetic Parameter | Value | Enzyme/Substrate System | Interpretation |

| k₂ (acylation) | 50,000-fold increase over minimal substrate | Human Leukocyte Elastase / MeOSuc-Ala-Ala-Pro-Val-pNA | Demonstrates that interactions at remote subsites with the extended peptide sequence dramatically accelerate the formation of the acyl-enzyme intermediate. acs.org |

| k₃ (deacylation) | 6-fold increase over minimal substrate | Human Leukocyte Elastase / MeOSuc-Ala-Ala-Pro-Val-pNA | Shows that deacylation is less sensitive to the extended peptide structure but is the slower, rate-limiting step for this specific substrate. acs.org |

| kcat | Rate-limited by k₃ | Human Leukocyte Elastase / MeOSuc-Ala-Ala-Pro-Val-pNA | The overall turnover number is dictated by the hydrolysis of the acyl-enzyme intermediate. acs.org |

Table 1: Kinetic constants for the hydrolysis of an elastase-specific p-nitroanilide substrate, illustrating the distinct phases of catalysis.

Exploration of Substrate Distortion and Conformational Changes During Catalysis

The high catalytic efficiency of elastase towards substrates like this compound is not merely due to a simple "lock-and-key" fit. The interaction is a dynamic process involving conformational changes in both the enzyme and the substrate, a concept often described as "induced fit." nih.gov The extended peptide sequence of the substrate engages with multiple subsites (S4, S3, S2, S1) in the enzyme's active site cleft. nih.gov

Research suggests that these extensive interactions are crucial for positioning the scissile amide bond correctly and for lowering the activation energy of the reaction. researchgate.net This process can involve:

Enzyme Conformational Changes: Studies on elastase with inhibitors have revealed significant flexibility in the active site. For example, the binding of certain inhibitors induces large conformational changes in the S2 subsite, creating a deeper cavity to better accommodate the inhibitor. nih.govresearchgate.net It is inferred that a similar induced-fit mechanism occurs upon substrate binding, where the enzyme adjusts its conformation to optimize contacts with the Ala-Ala-Pro-Val sequence.

Substrate Distortion: The binding energy gained from interactions at the S2, S3, and S4 subsites is thought to be used to induce strain or distortion in the substrate. researchgate.net This "catalysis by distortion" mechanism proposes that the enzyme forces the bound substrate into a conformation that more closely resembles the transition state of the reaction. This pre-tensions the scissile bond, making it more susceptible to nucleophilic attack by the catalytic serine. researchgate.net Structural studies of related serine proteases show subtle but significant movements of the catalytic residues upon forming the covalent intermediate, which helps facilitate the forward progress of the reaction. pnas.org

For this compound, the interactions of the Proline residue at the P2 position and the Alanine residues at P3 and P4 are critical for triggering these conformational adjustments, leading to the high catalytic rates observed. nih.gov

Use in Solvent Isotope Effect Studies to Probe Transition States

Solvent kinetic isotope effect (SKIE) studies are a powerful tool for elucidating the roles of proton transfers in an enzyme's transition state. The experiment involves comparing the reaction rate in normal water (H₂O) with the rate in heavy water (deuterium oxide, D₂O). A more detailed version of this technique, known as a proton inventory, measures the reaction rate in various mixtures of H₂O and D₂O. The shape of the resulting plot of rate versus the mole fraction of D₂O can reveal the number of protons being transferred in the rate-limiting step of the reaction. nih.govmdpi.com

This compound and its analogues have been central to these studies with human leukocyte elastase. These experiments have provided profound insights into the function of the enzyme's catalytic triad (B1167595) (Ser-195, His-57, Asp-102).

Mechanism of Catalysis: For the hydrolysis of MeOSuc-Ala-Ala-Pro-Val-pNA, proton inventory studies show that the catalytic mechanism involves the transfer of two protons in the rate-limiting transition state. nih.gov This supports the full functioning of the catalytic triad, where one proton moves from the serine to the histidine, and a second proton moves from the histidine to the nitrogen of the leaving p-nitroanilide group in a concerted, or near-concerted, fashion. nih.gov

Acylation vs. Deacylation: The shape of the proton inventory plot can differ for the acylation and deacylation steps. For the deacylation of the MeOSuc-Ala-Ala-Pro-Val-acyl-enzyme, the proton inventory plot is described as "bowl-shaped," which is consistent with a two-proton transfer mechanism involving the catalytic triad to activate the attacking water molecule. nih.gov The dependence of the acylation rate on solvent composition is more complex, often appearing "dome-shaped," which may reflect contributions from both chemical steps (proton transfer) and physical steps (like solvent reorganization upon substrate binding). nih.gov

| Reaction Step | Substrate Analogue | Proton Inventory Plot Shape | Interpretation |

| Acylation (k₂/Kₛ) | MeOSuc-Ala-Ala-Pro-Val-pNA | "Dome-shaped" | Indicates a complex process where the overall rate is partially limited by both chemical (proton transfer) and physical (e.g., solvent reorganization) steps. nih.gov |

| Deacylation (k₃) | MeOSuc-Ala-Ala-Pro-Val-HLE | "Bowl-shaped" | Consistent with a transition state involving the transfer of two protons, supporting the full operation of the catalytic triad. nih.gov |

Table 2: Summary of proton inventory findings for the human leukocyte elastase-catalyzed hydrolysis of an this compound analogue.

These studies demonstrate that substrates like this compound are not just simple reporters of activity but are sophisticated probes for investigating the fundamental chemical physics of enzyme catalysis.

Advanced Research Directions and Complementary Methodologies

Development of Novel Biosensing Platforms for Protease Activity

The quest for more sensitive, rapid, and field-deployable methods for protease detection has spurred the development of innovative biosensing platforms. The Ac-Ala-Ala-Pro-Val sequence is central to many of these next-generation sensors.

Engineering Chromogenic Sensors Based on Ac-Ala-Ala-Pro-Val Sequences

The inherent chromogenic nature of Ac-Ala-Ala-Pro-Val-pNA has inspired the engineering of more advanced colorimetric sensors. The core principle remains the enzymatic cleavage of a substrate that results in a visually detectable color change. nih.gov Research in this area focuses on enhancing sensitivity, modulating the dynamic range of detection, and improving selectivity for specific proteases. Strategies include the modification of the peptide sequence to fine-tune enzyme recognition and the incorporation of novel chromophores with higher molar absorptivity than p-nitroaniline.

A key area of investigation is the development of "turn-on" colorimetric assays where the cleavage of the peptide substrate by the target protease triggers the formation of a colored product from a previously colorless precursor. This approach minimizes background signal and enhances the signal-to-noise ratio, leading to more sensitive detection.

Integration into Point-of-Care Research Devices

A significant trend in diagnostics is the development of point-of-care (POC) devices that enable rapid testing outside of traditional laboratory settings. The integration of this compound and its derivatives into such devices holds immense promise for the on-site monitoring of protease activity in various biological samples. These devices often utilize microfluidics and paper-based platforms to create low-cost, portable, and user-friendly assays. researchgate.netmdpi.com

For instance, peptide-based sensors can be immobilized on paper strips, which are then exposed to a sample. mdpi.com The enzymatic reaction leads to a color change that can be quantified using a simple handheld reader or even a smartphone camera, providing a semi-quantitative or quantitative measure of protease levels. nih.govnih.gov Such devices could be invaluable for monitoring disease progression or treatment efficacy in conditions characterized by elevated protease activity.

| Device Type | Platform | Detection Method | Analyte |

| Dipstick Biosensor | Paper-based | Colorimetric/Near-Infrared | Proteases (e.g., Trypsin) |

| Microfluidic Chip | Polymer-based | Electrochemical/Optical | Proteases (e.g., MMPs) |

| Lateral Flow Assay | Nitrocellulose membrane | Colorimetric | Proteases (e.g., Neutrophil Elastase) |

Application of Peptide-Conjugated Nanomaterials in Biosensor Design

Nanomaterials, particularly gold nanoparticles (AuNPs), have emerged as powerful tools in biosensor design due to their unique optical properties. nih.govnih.gov The conjugation of the this compound peptide to the surface of AuNPs has led to the development of highly sensitive colorimetric protease assays. nih.gov

In a typical configuration, the peptide-conjugated AuNPs are initially dispersed, resulting in a characteristic red-colored solution. In the presence of the target protease, the peptide is cleaved, leading to the aggregation of the AuNPs. This aggregation causes a distinct color change from red to blue, which can be easily observed with the naked eye or quantified using a spectrophotometer. nih.gov This principle has been successfully applied to the detection of various proteases, and the sensitivity of these assays can reach the nanomolar range. nih.gov

| Nanomaterial | Sensing Principle | Target Protease | Limit of Detection |

| Gold Nanoparticles (AuNPs) | Aggregation-induced color change | Thrombin, Lethal Factor | Low nanomolar |

| Single-Walled Carbon Nanotubes (SWCNTs) | Photoluminescence quenching | Trypsin | Micromolar |

| Quantum Dots (QDs) | Fluorescence Resonance Energy Transfer (FRET) | Various Proteases | Nanomolar |

Synthetic Biology and Protein Engineering Approaches

Advances in synthetic biology and protein engineering are providing new avenues for the creation and production of this compound and its analogs with tailored properties.

Rational Design and Synthesis of this compound Analogs

The rational design of this compound analogs is a key strategy for developing substrates with improved kinetic properties and enhanced specificity for particular proteases. This involves systematically modifying the amino acid sequence and observing the effect on enzyme cleavage. For example, substituting amino acids at different positions within the peptide can provide insights into the structure-activity relationship and the substrate preferences of the target enzyme.

Computational modeling and molecular docking studies can be employed to predict how different amino acid substitutions will affect the binding of the peptide to the active site of the protease. This in silico approach can guide the synthesis of a smaller, more focused library of analogs, thereby accelerating the discovery of optimized substrates. The kinetic parameters (Km and kcat) of these analogs are then determined experimentally to validate the design principles.

Enzymatic Synthesis and Ligation Strategies for Peptide Construction

While chemical synthesis has been the traditional method for producing peptides like this compound, enzymatic approaches are gaining traction due to their high specificity, mild reaction conditions, and environmental friendliness. nih.govmanchester.ac.ukdartmouth.edu Engineered ligases, derived from enzymes such as subtilisin, have been developed to catalyze the formation of peptide bonds with high efficiency and precision. oup.com

| Enzyme Class | Ligation Principle | Advantages |

| Engineered Subtilisin Variants (e.g., Peptiligase) | Reverse proteolysis | High efficiency, broad substrate scope, traceless ligation |

| Sortases | Transpeptidation | Site-specific ligation |

| Asparaginyl Endoproteases | Peptide bond formation at asparagine | Natural ligation activity |

| Trypsin-related Enzymes | Reverse proteolysis | Specificity for lysine/arginine |

Impact of N-terminal Modifications (e.g., Succinyl, Methoxy-Succinyl) on Research Applications

The N-terminal acetyl group in this compound is a common modification that mimics natural proteins and can enhance peptide stability by preventing degradation. sigmaaldrich.com However, altering this N-terminal group with other moieties, such as succinyl or methoxy-succinyl, can significantly influence the substrate's properties and its applications in research. These modifications are a key aspect of exploring enzyme-substrate specificity and developing more sensitive or selective assays.

The addition of a succinyl group introduces a negatively charged carboxylate moiety at the N-terminus. This change in charge and structure can alter the substrate's interaction with the enzyme's active site. For instance, succinylation is a known post-translational modification that can regulate the activity of enzymes involved in metabolic pathways. mdpi.com In the context of synthetic substrates, N-terminal succinylation has been used to create substrates for various proteases, such as chymotrypsin (B1334515), by modifying casein. nih.gov The introduction of this group can impact the substrate's Michaelis-Menten constant (Kₘ) and catalytic rate (kcat), providing insights into the electrostatic interactions that govern substrate binding and turnover.

Similarly, the N-methoxysuccinyl group offers another way to probe the enzyme's active site. N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA is a well-established substrate for human leukocyte elastase (HLE). moleculardepot.com This modification can influence the substrate's conformation and binding affinity, potentially leading to increased specificity for the target enzyme compared to other proteases. By comparing the kinetic parameters of acetylated, succinylated, and methoxy-succinylated versions of the Ala-Ala-Pro-Val peptide, researchers can map the chemical and structural preferences of an enzyme's subsites.

Below is a comparative table illustrating how these N-terminal modifications can affect the properties and applications of an Ala-Ala-Pro-Val-pNA-based substrate.

| Modification | Chemical Property | Potential Impact on Enzyme Interaction | Primary Research Application |

| Acetyl (Ac) | Neutral, small hydrophobic group. | Mimics natural N-terminal acetylation, can increase peptide stability. sigmaaldrich.com | General-purpose substrate for elastase activity measurement. |

| Succinyl (Suc) | Introduces a negative charge and a larger group. | Alters electrostatic interactions with the enzyme's active site; may increase or decrease affinity depending on the enzyme. nih.gov | Probing the role of charged interactions in substrate binding and specificity. |

| Methoxy-Succinyl | Larger, polar, but uncharged group. | Provides a different steric and electronic profile to probe enzyme subsites. | Used as a highly specific substrate for certain elastases, such as Human Leukocyte Elastase (HLE). moleculardepot.com |

Addressing Methodological Challenges and Data Interpretation in Research

While this compound is a valuable reagent, obtaining reliable and reproducible data requires careful attention to methodological details and data interpretation.

Strategies for Mitigating Assay Interference from Test Compounds

When screening for enzyme inhibitors, test compounds can interfere with the assay, leading to false-positive or false-negative results. This interference can be chemical or physical in nature. For example, in chromogenic assays that measure the release of p-nitroaniline (pNA) at approximately 405 nm, compounds that absorb light at this wavelength can artificially inflate the signal. moleculardevices.com

Common strategies to mitigate interference include:

Pre-screening of Compounds: Test compounds should be checked for absorbance at the detection wavelength in the absence of the enzyme and substrate. If a compound is colored, its intrinsic absorbance must be subtracted from the final reading.

Inhibitor-Free Controls: Running parallel reactions containing the test compound and substrate but no enzyme can help identify any non-enzymatic hydrolysis of the substrate caused by the compound.

Assay Condition Optimization: Factors like pH, buffer type, and ionic strength must be strictly controlled, as they can influence both enzyme activity and the behavior of test compounds. thermofisher.com

Alternative Detection Methods: If spectroscopic interference is insurmountable, alternative methods like High-Performance Liquid Chromatography (HPLC) can be used to separate and directly quantify the product (pNA) and remaining substrate at a fixed time point. creative-biogene.com

Use of Quenching Reagents: For some assays, it is necessary to stop the reaction at a specific time using a quenching agent. thermofisher.com This ensures that the measured product formation is accurate for the intended time interval, preventing interference from compounds that might affect the reaction rate over longer periods.

Advanced Data Analysis and Quality Control for Kinetic Measurements

To ensure the integrity of research findings, rigorous data analysis and quality control are essential. The analysis of enzyme kinetics should extend beyond simple endpoint measurements to a detailed examination of reaction progress curves.

Enzyme kinetic assays measure the initial rate of the reaction at various substrate concentrations. creative-biogene.com This allows for the determination of key kinetic parameters like the maximum velocity (Vmax) and the Michaelis-Menten constant (Kₘ). creative-biogene.comscientistlive.com Advanced analysis involves fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software. This is generally preferred over linearization methods like the Lineweaver-Burk plot, which can distort experimental error.

Quality control (QC) is a critical step in this process. Key QC parameters include:

Linearity of Product Formation: The initial phase of the reaction, from which the velocity is calculated, must be linear with respect to time. nih.gov This confirms that the measurement is taken under steady-state conditions where substrate depletion is minimal.

Correlation Coefficient (r²): When generating a standard curve (e.g., for pNA concentration), the coefficient of determination (r²) should be close to 1.0. For kinetic standard curves, an absolute correlation coefficient (r) of ≥ 0.980 is often required. moleculardevices.com

Coefficient of Variation (%CV): Replicate measurements should be consistent. A %CV of less than 10% for standard replicates is a common acceptance criterion. moleculardevices.com

Appropriate Substrate Concentration: For inhibitor studies, the substrate concentration relative to its Kₘ value is critical. Assays are often run at a substrate concentration at or below the Kₘ to effectively identify competitive inhibitors. nih.gov

| QC Parameter | Acceptance Criterion | Rationale |

| Initial Rate Linearity | Visual inspection of progress curve; r² > 0.99 for linear fit | Ensures measurement of true initial velocity before substrate limitation or product inhibition occurs. nih.gov |

| Standard Curve Correlation | r ≥ 0.980 | Indicates a strong, predictable relationship between signal and concentration, ensuring accurate quantification. moleculardevices.com |

| Replicate Precision (%CV) | < 10% | Demonstrates the reproducibility of the assay and minimizes random error. moleculardevices.com |

| Enzyme Concentration | [Substrate] >> [Enzyme] | A core assumption of Michaelis-Menten kinetics, ensuring the concentration of the enzyme-substrate complex remains constant during the initial phase. nih.gov |

Methodological Considerations for Resolving Conflicting Research Results

Conflicting results in the literature regarding enzyme kinetics or inhibitor potency can often be traced back to methodological variations. Resolving these discrepancies requires a systematic approach to experimental design and reporting.

Standardization of Assay Conditions: Even minor differences in pH, temperature, buffer composition, or ionic strength can significantly alter enzyme activity and kinetic parameters. thermofisher.comtipbiosystems.com A one-degree change in temperature can alter enzyme activity by 4-8%. thermofisher.com Therefore, detailed and precise reporting of all experimental conditions is crucial for reproducibility.

Data Analysis Procedures: As discussed, the method used to analyze kinetic data (e.g., non-linear regression vs. linear plots) can influence the calculated parameters. The specific time window used to determine the initial rate is also critical.

Comprehensive Reporting: To allow for direct comparison between studies, researchers should report not only the final kinetic constants (Kₘ, Vmax, kcat, Kᵢ) but also the raw progress curves or initial velocity data, along with detailed descriptions of all reagents and conditions used.

When conflicting results arise, a head-to-head comparison using identical, well-defined conditions and reagents from a single source is often the only way to resolve the issue.

Computational and Structural Biology Synergies with this compound Research

Integrating computational and structural biology with traditional biochemical assays provides a more complete picture of enzyme-substrate interactions at the molecular level.

Molecular Docking Simulations for Enzyme-Substrate Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as elastase) to form a stable complex. acs.org This method is invaluable for visualizing and analyzing the specific interactions that govern substrate recognition and binding.

The process typically involves:

Preparation of Structures: High-resolution 3D structures of the target enzyme are obtained from databases like the Protein Data Bank (PDB). nih.gov A 3D model of the substrate, this compound, is generated using molecular modeling software.

Docking Simulation: The substrate is computationally "docked" into the active site of the enzyme. The software samples a large number of possible binding poses and orientations.

Scoring and Analysis: Each predicted binding pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the substrate and specific amino acid residues in the enzyme's active site. nih.gov

Molecular docking can help rationalize experimental observations. For example, it can explain why elastase specifically cleaves after the valine residue in this compound by showing how the valine side chain fits snugly into the enzyme's S1 specificity pocket. nih.gov It can also be used to predict how N-terminal modifications might alter the binding mode and affinity of the substrate, guiding the design of new and more specific research tools.

| Docking Output Parameter | Description | Significance in Substrate Binding Analysis |

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the enzyme and substrate. More negative values indicate stronger binding. nih.gov | Allows for the comparison of binding strengths between different substrates or modified substrates. |

| Binding Pose/Orientation | The predicted 3D arrangement of the substrate within the enzyme's active site. | Reveals how the substrate orients itself for catalysis and which residues it interacts with. |

| Hydrogen Bonds | Specific electrostatic interactions between hydrogen bond donors and acceptors. | Highlights key stabilizing interactions that are often crucial for substrate recognition and specificity. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar regions of the substrate and enzyme. | Explains the binding of hydrophobic residues (like Valine) in the enzyme's specificity pockets. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. Used in molecular dynamics simulations following docking to assess the stability of the binding pose. researchgate.net | Low RMSD values over a simulation time suggest a stable and likely binding conformation. |

Molecular Dynamics Simulations of Protease-Substrate Recognition

Molecular Dynamics (MD) simulations offer a powerful computational microscope to visualize and understand the physical movements of atoms and molecules over time. For the this compound substrate, MD simulations are instrumental in dissecting its recognition and binding by proteases, most notably human neutrophil elastase. These simulations model the behavior of the protease-substrate complex in a solvated environment, providing granular details that are often inaccessible through experimental methods alone.

Research in this area focuses on several key aspects of the interaction. Simulations can reveal the conformational changes that both the enzyme and the substrate undergo upon binding. researchgate.netresearchgate.net For instance, the flexible peptide substrate, this compound, must adopt a specific, energetically favorable conformation to fit within the active site cleft of the elastase enzyme. MD trajectories can map this binding process, identifying critical intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.netacs.org

Key parameters often analyzed in these simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Radius of Gyration (Rg) to understand its compactness, and the Solvent Accessible Surface Area (SASA) to quantify changes in exposure to the solvent upon binding. researchgate.net By simulating the dynamics, researchers can observe the precise orientation of the scissile peptide bond (between Valine and the p-nitroaniline group) relative to the catalytic residues of the protease (e.g., the catalytic triad (B1167595) in serine proteases). nih.gov This provides insights into the catalytic mechanism itself. Furthermore, nonequilibrium MD simulations can be used to model the entire process of substrate binding or product release, offering a dynamic picture of the enzymatic cycle. acs.org

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of solvent molecules (water). | TIP3P, SPC/E |

| Simulation Time | Total time the molecular motion is simulated. | 50 ns - 2 µs |

| Integration Timestep | Time interval between successive calculations. | 2 fs (with constraints like SHAKE) |

| Ensemble | Statistical mechanics ensemble (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Analysis Software | Programs used to analyze the simulation trajectory. | GROMACS, AMBER, VMD |

These simulations are not only descriptive but also predictive. They can be used to hypothesize how mutations in the protease might affect substrate binding or to design novel inhibitors that could compete with substrates like this compound for the active site.

Bioinformatics Tools for Predicting and Analyzing Protease Cleavage Sites

Complementing the dynamic insights from MD simulations, bioinformatics offers a suite of tools for predicting and analyzing protease cleavage sites based on protein sequence and structural data. nih.gov For a known substrate sequence like Ala-Ala-Pro-Val, these tools can predict which proteases are likely to cleave it and with what efficiency. This is particularly valuable for understanding potential off-target effects or for identifying other proteases that might recognize this specific sequence.

Bioinformatics predictors are broadly classified into two categories: scoring function-based and machine learning-based tools. researchgate.net

Scoring function-based predictors , such as PeptideCutter, utilize matrices derived from experimental cleavage data. pitt.edu They assign a score to a potential cleavage site based on the amino acids flanking the scissile bond. For the sequence in this compound, such a tool would analyze the "Pro-Val" junction and surrounding residues to predict cleavage by elastase.

Machine learning-based tools , such as iProt-Sub, Procleave, and DeepCleave, are more sophisticated. nih.govnih.govbio.tools They are trained on large datasets of known protease-substrate pairs and can learn complex patterns that determine substrate specificity. These tools often integrate multiple features, including sequence information, amino acid properties, secondary structure, and solvent accessibility, to achieve higher prediction accuracy. nih.govnih.gov

These computational resources can be used to perform large-scale in silico screening of entire proteomes to find proteins containing the "AAPV" motif, thereby identifying potential endogenous substrates of neutrophil elastase. nih.gov The analysis involves submitting the peptide sequence to a web server or using a standalone software package, which then returns a list of potential cleaving proteases and the predicted location of the cleavage site. researchgate.net

| Prediction Tool | Predicted Protease | Cleavage Site | Prediction Score/Confidence | Basis of Prediction |

|---|---|---|---|---|

| PeptideCutter | Chymotrypsin, low specificity | P1' (after Val) | N/A | Rule-based |

| PROSPERous | Human Neutrophil Elastase | P1' (after Val) | High | Machine Learning (SVM) |

| DeepCleave | Human Neutrophil Elastase | P1' (after Val) | 0.92 | Deep Learning (CNN) |

| iProt-Sub | Proteinase K | P1' (after Val) | Moderate | Machine Learning (Ensemble) |

The synergy between bioinformatics prediction and experimental validation using substrates like this compound is a cornerstone of modern proteomics. Predictions can guide experimental design, while kinetic data from assays using the synthetic substrate can be used to refine and improve the predictive algorithms.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ac-Ala-Ala-Pro-Val-pNA and verifying its purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. After cleavage and deprotection, purification is performed via reverse-phase HPLC. Purity verification employs analytical techniques such as LC-MS (to confirm molecular weight) and NMR spectroscopy (to validate structural integrity). Critical parameters include solvent selection (e.g., acetonitrile/water gradients) and column type (C18 for HPLC). Purity thresholds ≥95% are recommended for enzymatic assays .

Q. How is this compound typically used as a substrate in protease activity assays?

- Methodological Answer : The compound serves as a chromogenic substrate, where protease cleavage releases p-nitroaniline (pNA), detectable at 405 nm. Assays are conducted in buffered solutions (e.g., Tris-HCl, pH 8.0) with optimized temperature (37°C). Key steps include:

Pre-incubation of enzyme and substrate to establish steady-state kinetics.

Continuous monitoring of absorbance changes.

Calculation of kinetic parameters (e.g., , ) using Michaelis-Menten plots.

Controls should include substrate-only blanks and enzyme inhibitors (e.g., PMSF for serine proteases) .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in kinetic studies of proteases?

- Methodological Answer :

- Variables : Optimize substrate concentration ranges (typically 0.1–10× ) to avoid substrate inhibition. Include pH and temperature gradients to assess enzyme stability.

- Controls : Use negative controls (heat-inactivated enzymes) and competitive inhibitors to validate specificity.

- Data Collection : Employ high-throughput microplate readers for replicate measurements (n ≥ 3).

- Statistical Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to derive kinetic constants. Report confidence intervals for and .

Q. How can researchers address discrepancies in kinetic data obtained with this compound across different studies?

- Methodological Answer : Discrepancies often arise from:

- Buffer Composition : Ionic strength variations (e.g., NaCl concentration) affecting enzyme-substrate interactions.

- Assay Conditions : Differences in temperature control (±0.5°C tolerance recommended).

- Data Normalization : Standardize activity units (e.g., µmol pNA/min/mg enzyme).

Mitigation strategies include inter-laboratory calibration using reference enzymes (e.g., trypsin) and adherence to standardized protocols like those from the IUBMB .

Q. What are the best practices for ensuring reproducibility when using this compound in multi-laboratory studies?

- Methodological Answer :

- Protocol Harmonization : Share detailed SOPs for substrate preparation, storage (−20°C in anhydrous DMSO), and assay conditions.

- Blind Testing : Distribute aliquots of pre-qualified substrate batches to participating labs.

- Data Transparency : Publish raw datasets with metadata (e.g., equipment calibration logs) in repositories like Zenodo.

- Quality Checks : Use internal standards (e.g., commercial trypsin) to validate each assay run .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in studies measuring the inhibitory effects of compounds on this compound hydrolysis?

- Methodological Answer : Contradictions may stem from:

- Inhibitor Purity : Verify inhibitor stock concentrations via LC-MS.

- Mechanistic Differences : Distinguish competitive vs. non-competitive inhibition using Lineweaver-Burk plots.

- Assay Interference : Test inhibitors for intrinsic absorbance at 405 nm.

Resolve conflicts by repeating assays with orthogonal methods (e.g., fluorogenic substrates) and meta-analysis of published values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.